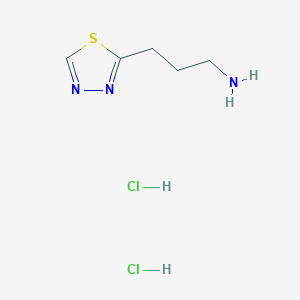

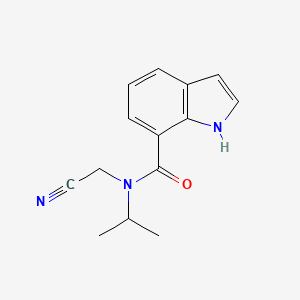

![molecular formula C28H29N3O2 B2405131 1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-65-0](/img/structure/B2405131.png)

1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . Another methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions .Molecular Structure Analysis

The molecular structure of “1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” can be characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, 11B, 19F, 31P, and mass spectrometry .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazolone derivatives have been synthesized and evaluated for their antimicrobial potential. In particular, the compound has been tested against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans and Aspergillus niger). Most of these derivatives demonstrated good-to-excellent antimicrobial activity . Further studies could explore their mechanism of action and potential clinical applications.

Peptide Bond Surrogate

The 1,4-disubstituted 1,2,3-triazole ring in benzimidazolone acts as a surrogate for the peptide bond. These compounds exhibit both chemical and biological stability. Researchers have explored their use in drug design, especially when mimicking peptide structures .

Broad Pharmacological Activities

1,2,3-triazoles, including benzimidazolone derivatives, are associated with diverse pharmacological activities:

- Anticancer : Some triazoles have shown promise as anticancer agents .

- Antitubercular : Certain derivatives exhibit antitubercular activity .

- Antimalarial : Although not specifically studied for benzimidazolone, the triazole scaffold has been investigated for antimalarial properties .

- Antimicrobial : Beyond the specific compound, triazoles in general have demonstrated antimicrobial effects .

Hydrogen Bonding Properties

The triazole ring in benzimidazolone can act as both a hydrogen bond acceptor and donor simultaneously. This dual functionality offers various binding possibilities to target enzymes, making it an interesting scaffold for drug design .

Chemical Synthesis and Libraries

The copper-catalyzed Huisgen azide–alkyne cycloaddition (click reaction) has enabled the synthesis of diverse 1,4-disubstituted 1,2,3-triazoles. Researchers can create libraries of molecules by installing azide and alkyne functionalities to different molecules, expanding the scope of potential applications .

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2/c32-27-19-23(21-30(27)20-22-11-3-1-4-12-22)28-29-25-15-7-8-16-26(25)31(28)17-9-10-18-33-24-13-5-2-6-14-24/h1-8,11-16,23H,9-10,17-21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEXWUPKCCWVNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

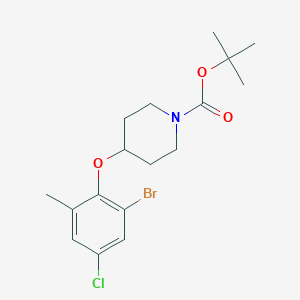

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2405052.png)

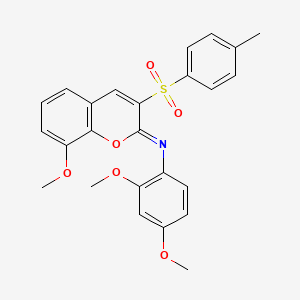

![2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2405053.png)

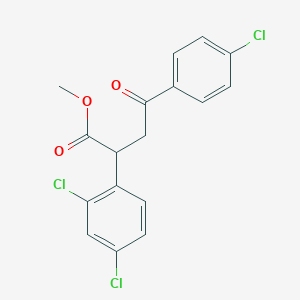

![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)

![Methyl 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2405061.png)

![[1,2,3]Thiadiazol-5-yl-acetic acid](/img/structure/B2405062.png)

![N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2405067.png)

![Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2405068.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2405070.png)